7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one: is a chemical compound with the molecular formula C14H8N2O4. It belongs to the class of benzoxazinones and exhibits interesting properties due to its unique structure. The compound consists of a benzoxazinone core with a nitro group (NO2) at the 7-position and a phenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-aminophenol with 2-nitrobenzoyl chloride. The resulting intermediate undergoes cyclization to form 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one .
Industrial Production::
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The phenyl group can undergo substitution reactions.
Cyclization: The benzoxazinone core can participate in intramolecular cyclizations.
Nitration: Nitric acid (HNO) and sulfuric acid (HSO).
Reduction: Hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Cyclization: Acidic conditions (e.g., sulfuric acid).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution reactions can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Pharmacophore Design: Its unique structure contributes to drug design and optimization.
Biological Studies: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Drug Development: Used as a starting point for developing novel drugs.
Materials Science: Explored for its properties in materials science (e.g., organic semiconductors).
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
While 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one is relatively unique, similar compounds include:
2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the nitro group.
6-Nitro-2H-[1,4]benzoxazin-3(4H)-one: A related compound with a different substitution pattern
Eigenschaften
CAS-Nummer |
38527-51-4 |
---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
7-nitro-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-7-6-10(16(18)19)8-12(11)15-13(20-14)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
VZJBDBHHPHPBKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.